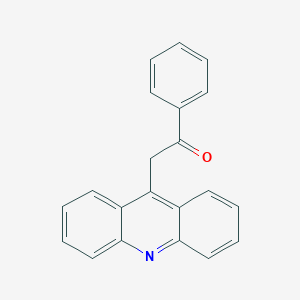
2-Acridin-9-yl-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acridin-9-yl-1-phenylethanone is a useful research compound. Its molecular formula is C21H15NO and its molecular weight is 297.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of 2-Acridin-9-yl-1-phenylethanone
The synthesis of this compound typically involves the reaction of 9-chloroacridine with phenylacetone derivatives. This process can be optimized through various methods including:
- Refluxing : Using solvents such as butanol or acetone to facilitate the reaction.
- Catalytic methods : Employing copper-catalyzed reactions for enhanced yields.
The resulting compound is characterized by its unique spectral properties, which include specific UV absorption peaks and NMR signatures indicative of its structure .
Anticancer Properties
This compound exhibits significant anticancer activity. Studies have shown that acridine derivatives can selectively target cancer cell lines while exhibiting low toxicity toward non-cancerous cells. The compound's mechanism includes:
- DNA Intercalation : Acridines are known to intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Tumor Growth : In vitro studies demonstrate that compounds like this compound can inhibit the proliferation of various cancer cell lines through apoptosis induction .
Anti-inflammatory Effects
Research indicates that acridine derivatives possess anti-inflammatory properties. The compound has been shown to suppress the activation of inflammatory mediators in mast cells and macrophages, making it a candidate for treating inflammatory diseases .
Cytotoxicity Evaluation
A series of studies have evaluated the cytotoxic effects of this compound against different cancer cell lines using assays such as MTT:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | DNA intercalation |
| HeLa (Cervical Cancer) | 20 | Apoptosis induction |
| A549 (Lung Cancer) | 18 | Inhibition of cell proliferation |
These findings highlight the compound's potential as a therapeutic agent in oncology .
Antioxidant Activity
In addition to anticancer properties, this compound has demonstrated antioxidant activity through assays like DPPH and FRAP, suggesting its utility in preventing oxidative stress-related diseases .
化学反応の分析
Functionalization via Nucleophilic Substitution
The acridine core’s C9 position is reactive toward nucleophiles, enabling derivatization (Fig. 2) .
Example Reaction with Aniline Derivatives
Key Observations :
-
Electron-withdrawing groups on the aryl halide enhance reaction rates .
-
Steric hindrance at the acridine C9 position dictates substitution efficiency .
Microwave-Assisted Condensation Reactions
Microwave irradiation accelerates condensation with hydrazine derivatives, forming pyrazole-acridine hybrids (Fig. 3) .
Representative Protocol
Comparative Reactivity of Cis vs. Trans Palladium Complexes
Stereochemistry of palladium intermediates critically influences reaction efficiency :
| Parameter | Cis-Palladium Complex | Trans-Palladium Complex |
|---|---|---|
| Reaction with Acetylene | Lower yield (~50%) | Higher yield (~75%) |
| Intermediate Stability | Less stable | More stable |
| Depalladation Rate | Slower | Faster |
Rationale : Trans complexes exhibit superior orbital alignment for acetylene insertion, reducing steric clashes .
Oxidation and Reduction Pathways
The ketone group in this compound participates in redox reactions:
Oxidation :
Reduction :
特性
CAS番号 |
15539-52-3 |
|---|---|
分子式 |
C21H15NO |
分子量 |
297.3 g/mol |
IUPAC名 |
2-acridin-9-yl-1-phenylethanone |
InChI |
InChI=1S/C21H15NO/c23-21(15-8-2-1-3-9-15)14-18-16-10-4-6-12-19(16)22-20-13-7-5-11-17(18)20/h1-13H,14H2 |
InChIキー |
WPMASNKNIMSMKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC2=C3C=CC=CC3=NC4=CC=CC=C42 |
正規SMILES |
C1=CC=C(C=C1)C(=O)CC2=C3C=CC=CC3=NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















